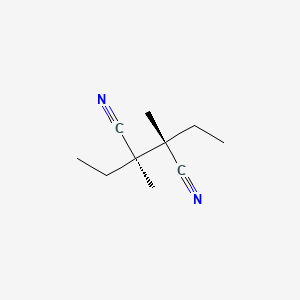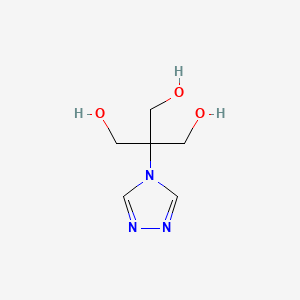![molecular formula C8H5N3O B15224851 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with suitable reagents. One common method includes the reaction with acetoacetanilide in N,N-dimethylformamide (DMF) with a few drops of acetic acid . Another approach involves the use of 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile as a starting material .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like DMF or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound is structurally similar and can be used as a precursor in the synthesis of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their anticancer potential.
Uniqueness
This compound is unique due to its specific hydroxyl and cyano functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-6-5-10-11-2-1-7(12)3-8(6)11/h1-3,5,10H |
InChI Key |
FRUMSDLVLZWMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)C(=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
